
3-Amino-4-dipropylaminocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-dipropylaminocoumarin is a derivative of coumarin, a compound known for its diverse pharmacological activities and remarkable photochemical properties Coumarins are a class of organic compounds that contain the unique 2H-chromen-2-one motif and are widely distributed in nature, especially in plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-dipropylaminocoumarin typically involves multi-step reactions. One common method includes the hydrogenation of a precursor compound, such as 3-bromo-4-tosyloxycoumarin, using palladium-catalyzed Buchwald-Hartwig amination reactions . The reaction conditions often involve the use of methanol as a solvent and a palladium catalyst supported on barium sulfate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-4-dipropylaminocoumarin undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
3-Amino-4-dipropylaminocoumarin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photochemical properties
作用機序
The mechanism of action of 3-Amino-4-dipropylaminocoumarin involves its interaction with specific molecular targets and pathways. The amino and dipropylamino groups enhance its binding affinity to various biological targets, including enzymes and receptors. The compound can inhibit or activate these targets, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-Aminocoumarin: Lacks the dipropylamino group, resulting in different chemical reactivity and biological activity.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in its properties and applications.
3-Amino-4-sulfanylcoumarin:
Uniqueness
3-Amino-4-dipropylaminocoumarin is unique due to the presence of both amino and dipropylamino groups, which enhance its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis and pharmaceutical research.
特性
CAS番号 |
69405-47-6 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
3-amino-4-(dipropylamino)chromen-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-3-9-17(10-4-2)14-11-7-5-6-8-12(11)19-15(18)13(14)16/h5-8H,3-4,9-10,16H2,1-2H3 |
InChIキー |
VZAGOVHXIBZTLF-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


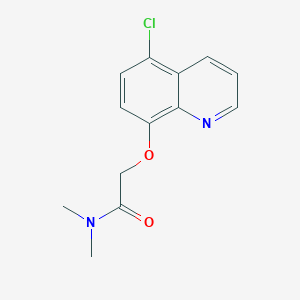


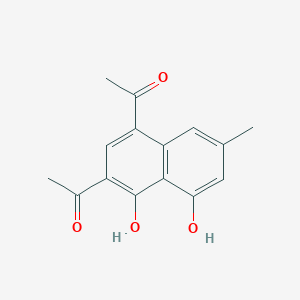



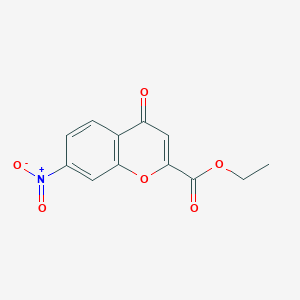

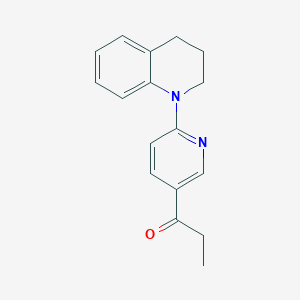

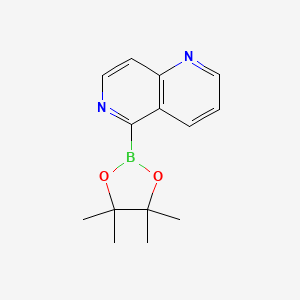
![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

